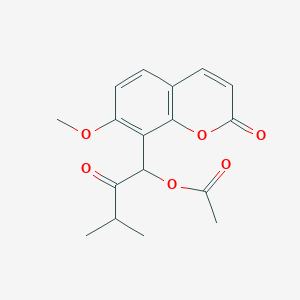

Hainanmurpanin

描述

Natural product derived from plant source.

Hainanmurpanin is a member of coumarins.

This compound is a natural product found in Rhadinothamnus rudis, Glycosmis pentaphylla, and other organisms with data available.

科学研究应用

教育和研究数字图书馆:海南木然因被用作海南省的数字图书馆,增强服务工作并解决教育和科学研究中存在的问题(LI Mian-bin, 2012)。

村庄建设的理论基础:它为建设新社会主义村庄提供了理论基础和价值评估标准,融合了科学理论和民族文化精神(Wang Jia-zhong, 2007)。

农业疾病检测:在农业中,海南木然因帮助快速定量检测土壤中的香蕉枯萎病病原菌热带4号生理小种(Xin Zhang et al., 2014)。

治疗潜力:海南木然因与其他化合物一起显示出作为治疗炎症性疾病和自身免疫性疾病的潜力(Rongwei Yan et al., 2018)。

遗传分析:它用于遗传分析,特别是在海南省汉族人口中分析27个Y-STR位点(Haoliang Fan et al., 2017)。

文化遗产保护:海南木然因为文化遗产保护做出贡献,特别是在海南黎族船形房屋等非物质文化遗产的背景下(Xi Deng et al., 2021)。

农业研究:它在创新海南农业科学技术活动中发挥着重要作用,促进农业现代化(Luo Hongxi, 2013)。

经济发展:海南木然因在科技应用方面对海南省中国的经济增长至关重要(Dajin Yu & Zheng-wei Zou, 2020)。

安全和危害

作用机制

Target of Action

Hainanmurpanin is a coumarin that can be isolated from the aerial parts of Murraya paniculata

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . . For instance, some coumarins have been found to inhibit HIV reverse transcriptase and integrase, and regulate HIV-1 replication

Biochemical Pathways

For example, they are known to play a role in the synthesis of furanocoumarins, a major class of phytoalexins . The specific pathways affected by this compound and their downstream effects need to be investigated further.

Pharmacokinetics

It is known that this compound is a solid compound , which may influence its absorption and distribution

Result of Action

Coumarins, in general, are known to have various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects

属性

IUPAC Name |

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHOVPZUSXEINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95360-22-8 | |

| Record name | 95360-22-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

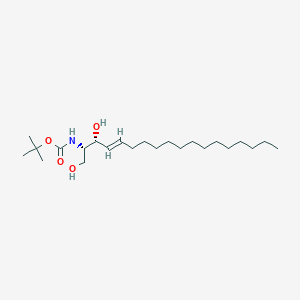

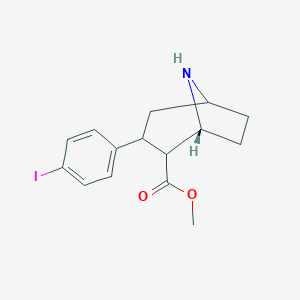

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

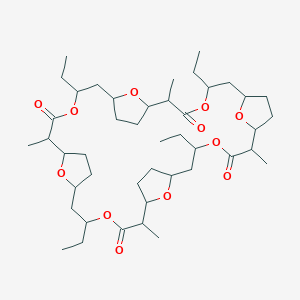

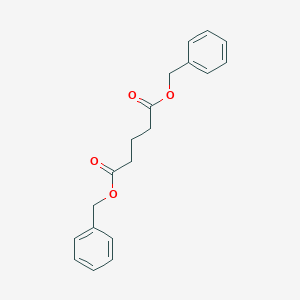

Feasible Synthetic Routes

Q1: What is Hainanmurpanin and where is it found?

A1: this compound is a coumarin compound first isolated from the leaves and branches of the Murraya paniculata (L.) Jack plant []. This plant, belonging to the Rutaceae family, is found in Hainan, China.

Q2: What is the structure of this compound?

A2: this compound's structure was elucidated using various spectroscopic techniques including UV, IR, NMR, and mass spectrometry []. It is characterized as 7-methoxy-8-(1'-acetoxy-2'-oxo-3'-methylbutyl)coumarin [].

Q3: How can I separate and identify this compound from other compounds in Murraya paniculata?

A3: Several methods have been employed to isolate and purify this compound. A study successfully utilized a combination of supercritical fluid extraction with CO2, solvent extraction, and a two-step high-speed countercurrent chromatography procedure []. For identification and quantification, a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column and a mobile phase of methanol, water, and acetonitrile has been established []. This method allows for the simultaneous determination of this compound alongside other coumarins present in Murraya paniculata [].

Q4: Are there any other notable coumarins found in Murraya paniculata?

A4: Yes, Murraya paniculata contains a variety of coumarins. Research has identified several other coumarins within this plant, including murpanicin, isomerazin, 7-methoxy-8-2'-methyl-2'-formylpropyl coumarin [], murragatin, meranzin hydrate, and murralogin []. Additionally, two new coumarins, murrmeranzin and murralonginal, were recently discovered along with the known compounds minumicrolin [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)